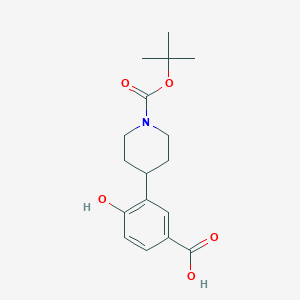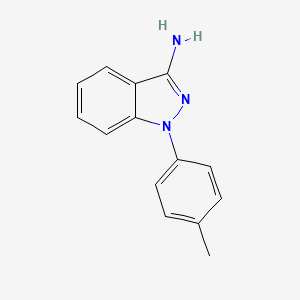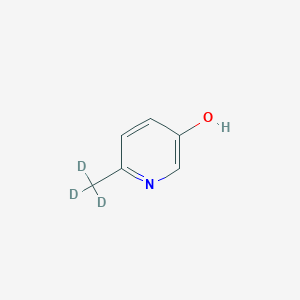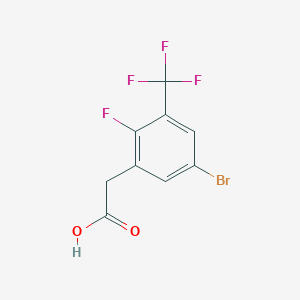![molecular formula C11H14ClN5O2 B12080653 N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and formamide groups, as well as a cyclopentene moiety with a hydroxymethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide typically involves multiple steps. One common method starts with the preparation of the cyclopentene derivative, which is then reacted with the appropriate pyrimidine precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the chloro group can produce various substituted pyrimidines .
科学研究应用
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
- N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
- N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide
Uniqueness
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is unique due to its specific stereochemistry and the presence of both amino and chloro substituents on the pyrimidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
属性
分子式 |
C11H14ClN5O2 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m0/s1 |
InChI 键 |
OSFRHUVOPNVUGL-NKWVEPMBSA-N |
手性 SMILES |
C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
规范 SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)






